molecular formula C13H7Br2ClN2 B12149621 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 1146911-29-6

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B12149621
CAS No.: 1146911-29-6
M. Wt: 386.47 g/mol
InChI Key: KQMWAVRKDZJCJA-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Preparation Methods

Chemical Reactions Analysis

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.

Properties

CAS No.

1146911-29-6

Molecular Formula

C13H7Br2ClN2

Molecular Weight

386.47 g/mol

IUPAC Name

6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Br2ClN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H

InChI Key

KQMWAVRKDZJCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl

Origin of Product

United States

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